Cas no 2680790-81-0 (Ethanone, 2-bromo-1-(3-pyrrolidinyl)-)

Ethanone, 2-bromo-1-(3-pyrrolidinyl)- 化学的及び物理的性質
名前と識別子
-
- Ethanone, 2-bromo-1-(3-pyrrolidinyl)-
- EN300-7297499
- 2680790-81-0
- 2-bromo-1-(pyrrolidin-3-yl)ethan-1-one
-
- インチ: 1S/C6H10BrNO/c7-3-6(9)5-1-2-8-4-5/h5,8H,1-4H2
- InChIKey: DKINSHMMRGOVFP-UHFFFAOYSA-N
- ほほえんだ: C(=O)(C1CCNC1)CBr
計算された属性
- せいみつぶんしりょう: 190.99458g/mol
- どういたいしつりょう: 190.99458g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 29.1Ų
じっけんとくせい
- 密度みつど: 1.486±0.06 g/cm3(Predicted)
- ふってん: 256.3±30.0 °C(Predicted)
- 酸性度係数(pKa): 9.23±0.10(Predicted)
Ethanone, 2-bromo-1-(3-pyrrolidinyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7297499-5.0g |
2-bromo-1-(pyrrolidin-3-yl)ethan-1-one |
2680790-81-0 | 95.0% | 5.0g |
$3065.0 | 2025-03-11 | |
Enamine | EN300-7297499-0.25g |
2-bromo-1-(pyrrolidin-3-yl)ethan-1-one |
2680790-81-0 | 95.0% | 0.25g |
$972.0 | 2025-03-11 | |
Enamine | EN300-7297499-0.05g |
2-bromo-1-(pyrrolidin-3-yl)ethan-1-one |
2680790-81-0 | 95.0% | 0.05g |
$888.0 | 2025-03-11 | |
Enamine | EN300-7297499-10.0g |
2-bromo-1-(pyrrolidin-3-yl)ethan-1-one |
2680790-81-0 | 95.0% | 10.0g |
$4545.0 | 2025-03-11 | |
Enamine | EN300-7297499-0.1g |
2-bromo-1-(pyrrolidin-3-yl)ethan-1-one |
2680790-81-0 | 95.0% | 0.1g |
$930.0 | 2025-03-11 | |
Enamine | EN300-7297499-1.0g |
2-bromo-1-(pyrrolidin-3-yl)ethan-1-one |
2680790-81-0 | 95.0% | 1.0g |
$1057.0 | 2025-03-11 | |
Enamine | EN300-7297499-0.5g |
2-bromo-1-(pyrrolidin-3-yl)ethan-1-one |
2680790-81-0 | 95.0% | 0.5g |
$1014.0 | 2025-03-11 | |
Enamine | EN300-7297499-2.5g |
2-bromo-1-(pyrrolidin-3-yl)ethan-1-one |
2680790-81-0 | 95.0% | 2.5g |
$2071.0 | 2025-03-11 |
Ethanone, 2-bromo-1-(3-pyrrolidinyl)- 関連文献
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
Ethanone, 2-bromo-1-(3-pyrrolidinyl)-に関する追加情報
Ethanone, 2-bromo-1-(3-pyrrolidinyl)- (CAS No. 2680790-81-0): A Key Intermediate in Modern Pharmaceutical Research
Ethanone, 2-bromo-1-(3-pyrrolidinyl)-, identified by its CAS number 2680790-81-0, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic ketone derivative has garnered considerable attention due to its versatile applications in the synthesis of bioactive molecules. The structural motif, featuring a brominated ketone group linked to a pyrrolidine ring, makes it a valuable intermediate in the development of novel therapeutic agents.
The compound's unique chemical structure, characterized by the presence of a 2-bromo substituent on the ethanone backbone and a 1-(3-pyrrolidinyl) moiety, endows it with distinct reactivity. This reactivity is particularly useful in organic synthesis, where it serves as a precursor for constructing more complex scaffolds. The bromine atom, in particular, enhances its utility as a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of pyrrolidine derivatives due to their broad spectrum of biological activities. These derivatives have shown promise in various therapeutic areas, including central nervous system disorders, inflammation, and cancer. Ethanone, 2-bromo-1-(3-pyrrolidinyl)-, plays a pivotal role in this context by providing a synthetic entry point to these pharmacologically relevant structures.
One of the most compelling applications of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By modifying the pyrrolidine ring and the adjacent ketone group, researchers can fine-tune the binding properties of these inhibitors to target specific kinases. The bromine substituent on the ethanone moiety allows for further derivatization, enabling the creation of highly potent and selective inhibitors.
Recent studies have highlighted the compound's utility in developing small-molecule probes for studying protein-protein interactions. These probes are essential tools for understanding complex biological networks and have implications in drug discovery and diagnostics. The ability to incorporate fluorophores or other reporter groups onto the pyrrolidine scaffold derived from Ethanone, 2-bromo-1-(3-pyrrolidinyl)-, enhances its applicability in these studies.
The synthesis of Ethanone, 2-bromo-1-(3-pyrrolidinyl)-, typically involves multi-step organic transformations starting from commercially available precursors. The process often begins with the bromination of an appropriate ketone derivative followed by nucleophilic substitution with 3-pyrrolidinecarboxylic acid or its esters. Advances in synthetic methodologies have enabled more efficient and scalable production routes, making this compound more accessible for research purposes.
The compound's stability under various reaction conditions is another factor that contributes to its popularity among synthetic chemists. It remains robust under both aerobic and anaerobic conditions, allowing for its use in a wide range of synthetic protocols without significant degradation. This stability is particularly advantageous when conducting multi-step syntheses that require harsh reaction conditions.
In addition to its role as an intermediate in drug discovery, Ethanone, 2-bromo-1-(3-pyrrolidinyl)- has found applications in materials science. Its ability to form coordination complexes with transition metals has led to its use in catalysis and as a ligand in metal-organic frameworks (MOFs). These MOFs have potential applications in gas storage, separation technologies, and even as sensors for detecting environmental pollutants.
The growing interest in green chemistry has also influenced the development of synthetic routes for this compound. Researchers are increasingly focusing on minimizing waste and using sustainable solvents and catalysts. For instance, solvent-free reactions or those employing biodegradable solvents have been explored to reduce the environmental impact of producing Ethanone, 2-bromo-1-(3-pyrrolidinyl)-.
The future prospects for this compound are promising, with ongoing research exploring new synthetic strategies and applications. As our understanding of biological systems continues to evolve, so too will the demand for sophisticated molecular tools like Ethanone derivatives. The versatility of this compound ensures that it will remain a cornerstone in pharmaceutical research for years to come.
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